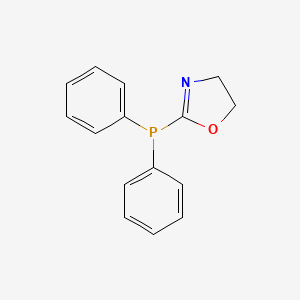
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole is an organophosphorus compound that features a phosphine group attached to an oxazole ring This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of diphenylphosphine with an appropriate oxazole derivative. One common method is the reaction of diphenylphosphine with 2-bromo-4,5-dihydro-1,3-oxazole under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used to oxidize the phosphine group.
Substitution: Nucleophiles like amines or thiols can react with the oxazole ring under basic conditions.
Coordination: Transition metals such as palladium, platinum, and rhodium can form complexes with the phosphine group under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used, resulting in various substituted oxazole derivatives.
Coordination: The major products are metal-phosphine complexes, which can be characterized by their unique spectroscopic properties.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development, particularly for targeted therapies.
Industry: The compound’s metal complexes are used in industrial catalysis, particularly in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The oxazole ring can also participate in interactions with the metal, influencing the overall geometry and reactivity of the complex.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Triphenylphosphine (PPh3): A widely used monodentate phosphine ligand.
2-(Diphenylphosphino)benzoic acid: Another phosphine ligand with a carboxylic acid group.
Uniqueness
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which provides additional coordination sites and electronic properties compared to other phosphine ligands. This can result in different coordination geometries and reactivities, making it a versatile ligand for various applications in catalysis and materials science.
Propiedades
Número CAS |
618883-93-5 |
|---|---|
Fórmula molecular |
C15H14NOP |
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-oxazol-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C15H14NOP/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
RLXFXDVIZUGLSE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


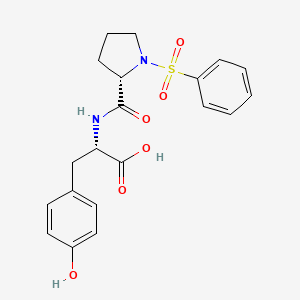
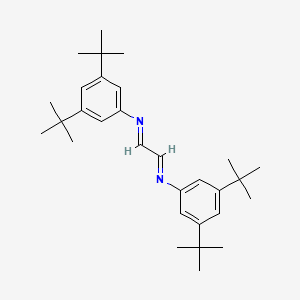
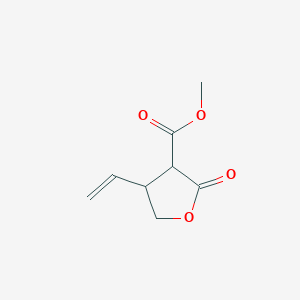
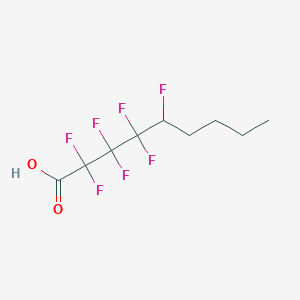

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
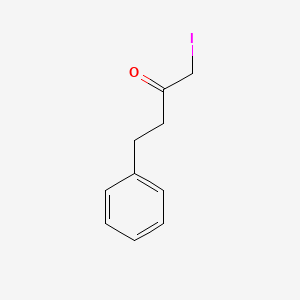

![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
